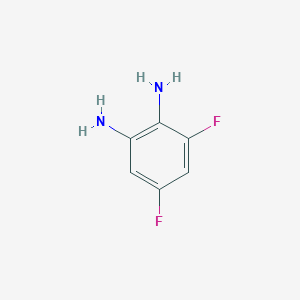

3,5-Difluorobenzene-1,2-diamine

Description

The exact mass of the compound 1,2-Diamino-3,5-difluorobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-difluorobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGNXDMSEEPNKCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371575 | |

| Record name | 1,2-Diamino-3,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2369-29-1 | |

| Record name | 1,2-Diamino-3,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2369-29-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 3,5-Difluorobenzene-1,2-diamine

An In-Depth Technical Guide to 3,5-Difluorobenzene-1,2-diamine (CAS 2369-29-1)

For Researchers, Scientists, and Drug Development Professionals

This compound, registered under CAS number 2369-29-1, is a fluorinated aromatic amine that serves as a highly valuable and versatile building block in modern organic synthesis.[1][2][3] Its structure, featuring two adjacent nucleophilic amine groups on a benzene ring activated by two meta-positioned fluorine atoms, provides a unique combination of reactivity and physicochemical properties. The electron-withdrawing nature of the fluorine atoms modulates the basicity and reactivity of the diamine functionality, while also offering a means to enhance properties like metabolic stability, binding affinity, and lipophilicity in target molecules.[2] These characteristics make it a sought-after intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2][4] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and safe handling, tailored for professionals in chemical research and development.

Physicochemical and Computational Properties

A thorough understanding of a compound's properties is fundamental to its application. The key physical, chemical, and computed data for this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 2369-29-1 | [1][5][6][7] |

| Molecular Formula | C₆H₆F₂N₂ | [5][6][7] |

| Molecular Weight | 144.12 g/mol | [5][6][8][9] |

| Appearance | White to dark brown crystalline solid or powder | [4][10][11] |

| Melting Point | 48.5-49.5 °C / 55-57 °C | [7][10][12] |

| Boiling Point | 246.1 ± 35.0 °C (Predicted) | [7][10] |

| Density | 1.407 ± 0.06 g/cm³ (Predicted) | [7][10] |

| pKa | 2.83 ± 0.10 (Predicted) | [10] |

| Solubility | Sparingly soluble in water (0.75 g/L at 25 °C) | [3] |

| Topological Polar Surface Area (TPSA) | 52.04 Ų | [5] |

| LogP | 1.1292 | [5] |

| Hydrogen Bond Donors | 2 | [5] |

| Hydrogen Bond Acceptors | 2 | [5] |

| Storage Conditions | 2–8 °C, under inert gas (Nitrogen or Argon), protect from light | [5][10][11][13] |

Synthesis Protocol: A Validated Approach

The synthesis of this compound is most commonly achieved via the chemical reduction of a nitrated precursor. The following protocol, adapted from established literature, details a reliable method starting from 2,4-difluoro-6-nitroaniline.[10][12] The causality behind this choice of starting material is its commercial availability and the strategic placement of the nitro group, which allows for its selective reduction to form the desired ortho-phenylenediamine.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Reagent Combination: In a suitable reaction vessel, create a mixture of 2,4-difluoro-6-nitroaniline (1.6 g, 9 mmol) and tin powder (22.5 mmol).[10][12] The use of tin in acidic media is a classic and effective method for the reduction of aromatic nitro groups to amines.

-

Acid Addition: Slowly add concentrated hydrochloric acid (10 mL) dropwise to the mixture.[10][12] This step is performed cautiously as the reaction can be exothermic. The HCl creates the acidic environment necessary for the tin reduction to proceed.

-

Reaction: Heat the reaction mixture to reflux and maintain for 1.5 hours.[10][12] The elevated temperature ensures the reaction goes to completion.

-

Neutralization and Workup: After cooling the mixture to room temperature, carefully neutralize it with a 50% sodium hydroxide (NaOH) solution until the pH reaches 9-10.[10][12] This step quenches the reaction, deprotonates the amine products, and precipitates tin salts.

-

Isolation: Collect the resulting precipitate by filtration.[10][12]

-

Extraction and Purification: Dry the precipitate and then extract it with hot ethyl acetate (80 mL). The desired product is soluble in the organic solvent, while the inorganic tin salts are not. The filtrate, containing the product, is then subjected to evaporation under reduced pressure to yield this compound.[10][12]

-

Validation: The expected yield for this procedure is approximately 46%. The product should appear as brown crystals with a melting point in the range of 55-57 °C.[10][12]

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the reactivity of its vicinal amino groups, making it a cornerstone precursor for various nitrogen-containing heterocyclic systems.[2]

Key Reactions: Heterocycle Formation

The primary amine groups are nucleophilic and readily undergo condensation reactions with a variety of electrophiles, particularly dicarbonyl compounds and carboxylic acid derivatives. This reactivity is fundamental to constructing complex molecular scaffolds used in drug discovery and materials science.[2]

-

Benzimidazole Synthesis: Reaction with carboxylic acids or their derivatives leads to the formation of benzimidazoles, a core structure in many pharmacologically active compounds.

-

Quinoxaline Synthesis: Condensation with α-dicarbonyl compounds (1,2-diketones) yields quinoxalines, another class of heterocycles known for a wide range of biological activities.[2]

Caption: Reactivity of this compound in heterocycle synthesis.

Applications in Drug Discovery and Beyond

The incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry. The fluorine atoms on the this compound scaffold can enhance the metabolic stability of resulting drug candidates by blocking sites of oxidative metabolism.[2] Furthermore, they can influence the compound's acidity/basicity and its ability to form key hydrogen bonds with biological targets, thereby improving binding affinity.[2] Its applications extend to being an intermediate for agrochemicals and high-performance polymers.[1][2][4]

Safety, Handling, and Storage

Proper handling of this compound is crucial to ensure laboratory safety. As with many aromatic amines, it poses potential health risks.[4]

Hazard Identification:

-

Eye Irritation (H319): Causes serious eye irritation.[14][15]

-

Respiratory Irritation (H335): May cause respiratory irritation.[14][15]

Recommended Safety Protocols:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[14][16]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or OSHA's 29 CFR 1910.133 standards.[16]

-

Skin Protection: Wear impervious protective gloves (e.g., nitrile rubber) and clothing to prevent skin contact.[14][17]

-

Respiratory Protection: Avoid breathing dust. If ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[14]

-

-

First Aid Measures:

-

If on Skin: Immediately wash off with plenty of soap and water while removing contaminated clothing.[16][17]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[14][16]

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[14]

-

If Swallowed: Clean mouth with water and get medical attention. Do NOT induce vomiting.[16]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, store under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C) and protect from light.[10][13]

References

- This compound | 2369-29-1 | Chemical Bull Pvt. Ltd. (URL: )

- 1,2-DIAMINO-3,5-DIFLUOROBENZENE CAS#: 2369-29-1 - ChemicalBook. (URL: )

- 1,2-DIAMINO-3,5-DIFLUOROBENZENE | 2369-29-1 - ChemicalBook. (URL: )

- 2369-29-1 | this compound - ChemScene. (URL: )

- This compound | 2369-29-1 - Sigma-Aldrich. (URL: )

- 4-Chloro-3,5-difluorobenzene-1,2-diamine - Benchchem. (URL: )

- 1,2-Diamino-3,5-Difluorobenzene (Cas 2369-29-1) – Parchem. (URL: )

- This compound by USBiological, C

- 1,2-diamino-3,5-difluorobenzene - Echemi. (URL: )

- CAS 2369-29-1: 1,2-Benzenediamine, 3,5-difluoro- - CymitQuimica. (URL: )

- 1,2-DIAMINO-3,5-DIFLUOROBENZENE 2369-29-1 wiki - Guidechem. (URL: )

- SAFETY D

- 2369-29-1|this compound|BLD Pharm. (URL: )

- 1,2-diamino-3,5-difluorobenzene cas 2369-29-1 - Watson Intern

- Chemical Safety Data Sheet MSDS / SDS - 1,2-DIAMINO-3,5-DIFLUOROBENZENE - ChemicalBook. (URL: )

- 1,2-diamino-3,5-difluorobenzene AldrichCPR - Sigma-Aldrich. (URL: )

- Chemical Safety Data Sheet MSDS / SDS - 1,2-DIAMINO-4,5-DIFLUOROBENZENE - ChemicalBook. (URL: )

- 1,2-Diamino-3,5-difluorobenzene | C6H6F2N2 | CID 2736754 - PubChem. (URL: )

Sources

- 1. This compound | 2369-29-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. benchchem.com [benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. CAS 2369-29-1: 1,2-Benzenediamine, 3,5-difluoro- [cymitquimica.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound by USBiological, Cat. No. 427396-100MG | Lucerna-Chem AG [shop.lucerna-chem.ch]

- 7. echemi.com [echemi.com]

- 8. watson-int.com [watson-int.com]

- 9. 1,2-diamino-3,5-difluorobenzene AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 10. 1,2-DIAMINO-3,5-DIFLUOROBENZENE CAS#: 2369-29-1 [m.chemicalbook.com]

- 11. This compound | 2369-29-1 [sigmaaldrich.com]

- 12. 1,2-DIAMINO-3,5-DIFLUOROBENZENE | 2369-29-1 [chemicalbook.com]

- 13. 2369-29-1|this compound|BLD Pharm [bldpharm.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. 1,2-Diamino-3,5-difluorobenzene | C6H6F2N2 | CID 2736754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. chemicalbook.com [chemicalbook.com]

3,5-Difluorobenzene-1,2-diamine molecular weight and formula

An In-depth Technical Guide to 3,5-Difluorobenzene-1,2-diamine: Properties, Synthesis, and Applications

Introduction

This compound is an aromatic organic compound that has emerged as a critical building block for researchers in medicinal chemistry, drug development, and materials science. Its structure, which features an ortho-phenylenediamine core functionalized with two electron-withdrawing fluorine atoms, imparts unique chemical reactivity and desirable physicochemical properties to its derivatives. This guide provides a comprehensive technical overview of its molecular characteristics, synthesis protocols, and key applications, offering field-proven insights for scientists and development professionals.

Part 1: Core Molecular and Safety Profile

The strategic placement of fluorine atoms on the benzene-1,2-diamine scaffold significantly influences its electronic properties, reactivity, and the biological activity of its downstream products. Understanding these core attributes is fundamental to its effective application.

Physicochemical Properties

This compound is a solid at room temperature with a defined molecular structure and weight.[1] Key quantitative data are summarized below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆F₂N₂ | [1][2][3][4][5] |

| Molecular Weight | 144.12 g/mol | [1][2][5] |

| CAS Number | 2369-29-1 | [2][3][4][5] |

| IUPAC Name | This compound | [5] |

| Synonyms | 3,5-Difluoro-1,2-benzenediamine, 1,2-Diamino-3,5-difluorobenzene | [2][4][5] |

| Melting Point | 48.5-57 °C | [4][6] |

| Boiling Point | 246.1 °C (at 760 mmHg) | [4] |

| Density | 1.4 g/cm³ (approx.) | [4] |

Safety and Handling

As with any chemical reagent, proper handling of this compound is crucial. The compound is classified with specific hazard statements, and adherence to safety protocols is mandatory.

-

Hazard Classifications : It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][7] It is also considered harmful if swallowed (H302).[3]

-

Personal Protective Equipment (PPE) : Standard laboratory PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat, must be worn.[7][8]

-

Handling : Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[7][8] An eyewash station and safety shower should be readily accessible.[9]

-

First Aid : In case of skin contact, wash off immediately with plenty of water.[10] For eye contact, rinse cautiously with water for several minutes.[7][10] If inhaled, move the person to fresh air.[7][10] Seek immediate medical attention if irritation persists or if ingested.[10]

Part 2: Synthesis and Mechanistic Considerations

The synthesis of this compound is most commonly achieved through the chemical reduction of a nitrated precursor. The choice of reagents and reaction conditions is critical for achieving a high yield and purity.

Experimental Protocol: Synthesis via Nitroaniline Reduction

This protocol details a common laboratory-scale synthesis starting from 2,4-difluoro-6-nitroaniline. The core of this transformation is the reduction of a nitro group to a primary amine in the presence of a strong reducing agent.

Causality : The use of tin (Sn) powder in the presence of concentrated hydrochloric acid (HCl) is a classic and effective method for nitro group reduction (a form of the Bechamp reduction). The reaction proceeds through the transfer of electrons from the metal, which is oxidized (Sn to Sn²⁺/Sn⁴⁺), to the nitro group, which is reduced in the acidic medium. The acid protonates the nitro group, making it more susceptible to reduction.

Step-by-Step Methodology [6]

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2,4-difluoro-6-nitroaniline (1.0 eq) and tin powder (2.5 eq).

-

Acid Addition : Slowly add concentrated hydrochloric acid (approx. 6 mL per gram of nitroaniline) dropwise to the mixture. The reaction is exothermic and may require an ice bath for temperature control.

-

Reflux : Once the initial exothermic reaction subsides, heat the mixture to reflux for approximately 1.5 to 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Neutralization and Workup : Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding a 50% sodium hydroxide (NaOH) solution until the pH reaches 9-10. This will precipitate tin salts.

-

Isolation : Collect the precipitate by filtration. The desired product is then extracted from the solid precipitate using a suitable hot organic solvent, such as ethyl acetate.

-

Purification : Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound from its nitro-precursor.

Caption: Workflow for the synthesis of this compound.

Part 3: Applications in Research and Drug Development

The true value of this compound lies in its utility as a versatile precursor for a wide range of complex molecules.

Core Scaffold for Heterocyclic Synthesis

Ortho-phenylenediamines are fundamental precursors for the synthesis of nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry.[11] This compound readily undergoes condensation reactions with various carbonyl-containing compounds.

-

Benzimidazoles : Reaction with carboxylic acids or their derivatives yields benzimidazoles, a scaffold found in numerous FDA-approved drugs.

-

Quinoxalines : Condensation with α-dicarbonyl compounds produces quinoxalines, another heterocyclic system with a broad spectrum of biological activities.[11]

The presence of the two fluorine atoms is a key design element. Fluorine substitution can enhance a drug candidate's metabolic stability by blocking sites susceptible to oxidative metabolism, and it can modulate properties like lipophilicity and binding affinity, which are critical for pharmacokinetic and pharmacodynamic profiles.[11][12]

General Reaction Pathway Diagram

This diagram illustrates the condensation of an ortho-phenylenediamine to form key heterocyclic systems.

Caption: Formation of benzimidazoles and quinoxalines.

Advanced Materials

Beyond pharmaceuticals, aromatic diamines are essential monomers for creating high-performance polymers.[13] While specific data for this compound is emerging, analogous halogenated diamines are used to synthesize materials like polyquinoxalines and polyimides. These polymers are known for their exceptional thermal stability and chemical resistance, making them suitable for demanding applications in aerospace and electronics.[13]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation. Its unique combination of a reactive diamine core and modulating fluorine substituents provides a powerful platform for designing next-generation pharmaceuticals and advanced materials. The synthetic accessibility and well-defined reactivity of this compound ensure its continued importance in both academic research and industrial drug development pipelines.

References

-

This compound (C007B-126746). Cenmed Enterprises. [Link]

-

1,2-Diamino-3,5-difluorobenzene. PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. MDPI. [Link]

Sources

- 1. 1,2-diamino-3,5-difluorobenzene AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. cenmed.com [cenmed.com]

- 4. echemi.com [echemi.com]

- 5. 1,2-Diamino-3,5-difluorobenzene | C6H6F2N2 | CID 2736754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,2-DIAMINO-3,5-DIFLUOROBENZENE | 2369-29-1 [chemicalbook.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. benchchem.com [benchchem.com]

- 12. img01.pharmablock.com [img01.pharmablock.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 3,5-Difluorobenzene-1,2-diamine

Introduction

3,5-Difluorobenzene-1,2-diamine is a key substituted aniline building block in various fields, including pharmaceutical development and materials science. Its precise molecular structure, characterized by the strategic placement of two amine and two fluorine substituents on a benzene ring, imparts unique chemical properties. Verifying the identity, purity, and substitution pattern of this molecule is paramount for its successful application in complex syntheses.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton (¹H) NMR, stands as the definitive analytical technique for this purpose. It provides unambiguous, atom-level information about the molecular framework by probing the chemical environment and connectivity of hydrogen nuclei. This guide offers a comprehensive analysis of the ¹H NMR spectrum of this compound, blending theoretical principles with a field-proven experimental workflow. It is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's spectral features.

Theoretical Framework: Predicting the ¹H NMR Spectrum

A robust interpretation of any spectrum begins with a theoretical analysis of the molecule's structure. The substitution pattern of this compound dictates the number of signals, their chemical shifts (positions), and their multiplicities (splitting patterns).

The molecule possesses a plane of symmetry, which simplifies the spectrum by rendering certain protons chemically equivalent. Specifically, we anticipate two distinct sets of proton signals:

-

The two protons on the aromatic ring (at positions 4 and 6).

-

The four protons of the two amine (-NH₂) groups.

The Aromatic Region (δ 6.0 - 7.5 ppm)

The chemical shift of aromatic protons is heavily influenced by the electronic effects of the substituents on the ring. Protons on a standard benzene ring resonate at approximately 7.3 ppm.[1] In this compound, the two amino groups and two fluorine atoms exert competing effects:

-

Amino Groups (-NH₂): These are powerful electron-donating groups (EDGs) through resonance. They increase the electron density at the ortho and para positions, causing significant shielding and shifting the corresponding proton signals upfield (to a lower ppm value).[1]

-

Fluorine Atoms (-F): As highly electronegative atoms, they are electron-withdrawing through induction, which deshields nearby protons and shifts them downfield (to a higher ppm value).

In this specific arrangement, the aromatic protons at C4 and C6 are para to one amino group, ortho to the other, and meta to both fluorine atoms. The strong shielding effect of the two amino groups is expected to dominate, resulting in a chemical shift significantly upfield of benzene.

The multiplicity of these aromatic protons is governed by spin-spin coupling (J-coupling) with neighboring magnetic nuclei.[2] Each aromatic proton (H4 and H6) will couple with:

-

The other aromatic proton (H6 and H4, respectively), resulting in a meta-coupling (⁴JHH), which is typically small (1-3 Hz).[3]

-

The adjacent fluorine atom, an ortho-coupling (³JHF), which is typically in the range of 6-10 Hz.

-

The fluorine atom across the ring, a meta-coupling (⁴JHF), which is smaller (1-3 Hz).

Due to these multiple couplings to both proton and fluorine nuclei, the signal for the two equivalent aromatic protons is predicted to be a complex multiplet, likely appearing as a triplet of triplets or a similar higher-order pattern.

The Amine Region (Variable Chemical Shift)

The four protons of the two -NH₂ groups are expected to produce a single, broad signal. This broadening is a result of two factors:

-

Quadrupolar Relaxation: The nitrogen-14 nucleus has a quadrupole moment that can lead to rapid relaxation and broadening of the signals of attached protons.

-

Chemical Exchange: The amine protons can exchange with each other and with trace amounts of water or acid in the solvent.

The chemical shift of the NH₂ protons is highly variable and depends on the solvent, sample concentration, and temperature. The signal will integrate to four protons, confirming the presence of the two amine groups.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The following protocol outlines a self-validating system for obtaining a high-quality ¹H NMR spectrum. Adherence to these steps ensures reproducibility and minimizes artifacts that could obscure critical spectral information.

Part A: Sample Preparation

The quality of the NMR spectrum is profoundly dependent on proper sample preparation.

-

Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.[4][5]

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds. For compounds with higher polarity or for observing hydrogen bonding, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.[6][7]

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[5] Cap the vial and gently agitate until the solid is completely dissolved. The solution should be transparent and free of any particulate matter.

-

Filtration (If Necessary): If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[4] This step is critical as suspended solids will degrade the magnetic field homogeneity, leading to broad spectral lines.

-

Labeling: Securely cap and clearly label the NMR tube with the sample's identity.

Part B: Spectrometer Operation and Data Acquisition

This workflow is based on a typical modern Fourier-transform NMR spectrometer (e.g., 400-600 MHz).

-

Sample Insertion: Carefully insert the NMR tube into a spinner turbine, adjusting its depth using the instrument-specific gauge. Eject the previous sample from the magnet and insert the new sample.[8]

-

Locking and Shimming:

-

Initiate the lock command, which uses the deuterium signal from the solvent to stabilize the magnetic field.[8]

-

Perform an automated or manual shimming procedure. This process optimizes the homogeneity of the magnetic field across the sample volume, which is essential for achieving sharp, well-resolved peaks.[9]

-

-

Acquisition Parameter Setup:

-

Load a standard proton experiment parameter set.

-

Number of Scans (NS): Set to 16 or 32 for a sample of this concentration.

-

Relaxation Delay (D1): A delay of 1-2 seconds is typically sufficient for qualitative ¹H NMR.[9]

-

Spectral Width (SW): Ensure the spectral width encompasses the expected range of chemical shifts (e.g., -1 to 12 ppm).

-

-

Acquisition: Start the acquisition by executing the "zg" (zero and go) command or its equivalent.[8] The instrument will acquire the Free Induction Decay (FID) signal.

Part C: Data Processing

-

Fourier Transform: Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum. This is often done with the command "ef".[8]

-

Phase Correction: Manually or automatically correct the phase of the spectrum so that all peaks are in the positive absorption mode with a flat baseline at the base of each peak.[8]

-

Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat across the entire spectrum.

-

Referencing: Calibrate the chemical shift axis. Use the known chemical shift of the residual non-deuterated solvent peak (e.g., 7.26 ppm for CDCl₃, 2.50 ppm for DMSO-d₆) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[10]

-

Integration: Integrate the area under each signal. Calibrate the integration of one well-defined signal to the known number of protons it represents (e.g., set the aromatic multiplet to 2 protons). The relative integrals of all other signals will then correspond to the number of protons they represent.[11]

Data Summary and Visualization

The following table summarizes the anticipated ¹H NMR data for this compound.

| Signal Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| Aromatic (H4, H6) | ~6.0 - 6.5 | Multiplet (m) | ⁴JHH, ³JHF, ⁴JHF | 2H |

| Amine (-NH₂) | Variable (e.g., 3-5) | Broad Singlet (br s) | N/A | 4H |

Molecular Structure and Key ¹H-¹H / ¹H-¹⁹F Couplings

The diagram below illustrates the structure of this compound and highlights the key spin-spin couplings that define the multiplicity of the aromatic proton signals.

Caption: Key J-couplings in this compound.

Conclusion

The ¹H NMR spectrum of this compound is distinct and informative, characterized by a complex multiplet in the aromatic region for its two ring protons and a broad, exchangeable signal for its four amine protons. The upfield shift of the aromatic signal is a clear indicator of the powerful shielding effect of the two diamine substituents. A thorough understanding of the underlying principles of chemical shifts and spin-spin coupling, combined with a meticulous experimental technique, allows for the confident structural verification and purity assessment of this valuable chemical intermediate. This guide provides the necessary theoretical foundation and practical protocols to empower researchers to acquire and interpret high-quality spectral data for this compound.

References

-

Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Analytical Chemistry. [Link]

-

Standard Operating Procedure H-NMR. Georgia Gwinnett College. [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Chem LibreTexts. [Link]

-

NMR Sample Preparation. University of California, Riverside. [Link]

-

Sample Preparation | Faculty of Mathematical & Physical Sciences. University College London. [Link]

-

PSU NMR Facility Acquiring 1H NMR spectrum (Quick instructions for Topspin). Pennsylvania State University. [Link]

-

Supplementary Data. The Royal Society of Chemistry. [Link]

-

SOP data acquisition - R-NMR. Remote-NMR. [Link]

-

NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. [Link]

-

NMR Basic Operation - 60 MHz Anasazi. University of Wyoming. [Link]

-

NMR Sample Preparation. Western University. [Link]

-

Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. [Link]

-

1H NMR Chemical Shift. Oregon State University. [Link]

-

NMR Coupling Constants. Iowa State University Chemical Instrumentation Facility. [Link]

-

1H–1H Coupling in Proton NMR. ACD/Labs. [Link]

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. acdlabs.com [acdlabs.com]

- 3. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. publish.uwo.ca [publish.uwo.ca]

- 7. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 8. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 9. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 10. NMR Basic Operation - 60 MHz Anasazi [uwyo.edu]

- 11. commons.ggc.edu [commons.ggc.edu]

An In-depth Technical Guide to the ¹³C NMR Spectral Data of 3,5-Difluorobenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3,5-Difluorobenzene-1,2-diamine. As a crucial analytical technique in organic chemistry and drug development, ¹³C NMR provides invaluable information about the carbon framework of a molecule. For fluorinated aromatic compounds such as this compound, the interpretation of ¹³C NMR spectra is nuanced due to the presence of carbon-fluorine (C-F) coupling. This guide will delve into the predicted chemical shifts and coupling constants, the underlying principles of substituent effects, and a standard protocol for data acquisition.

Predicted ¹³C NMR Spectral Data

Due to the absence of a publicly available experimental spectrum for this compound, the following data is a prediction based on established substituent effects and data from analogous compounds such as difluorobenzenes and other substituted aromatic systems.

The structure and numbering of this compound are as follows:

A diagram illustrating the carbon numbering of this compound.

Table 1: Predicted ¹³C NMR Chemical Shifts (δ) and C-F Coupling Constants (J)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹JCF (Hz) | Predicted ²JCF (Hz) | Predicted ³JCF (Hz) |

| C1 | ~135 | Doublet of Doublets | - | ~10-15 | ~3-5 |

| C2 | ~120 | Doublet of Doublets | - | ~3-5 | ~10-15 |

| C3 | ~160 | Doublet of Triplets | ~240-250 | - | ~8-12 |

| C4 | ~95 | Doublet of Doublets | - | ~25-30 | ~3-5 |

| C5 | ~160 | Doublet of Triplets | ~240-250 | - | ~8-12 |

| C6 | ~105 | Doublet of Doublets | - | ~3-5 | ~25-30 |

Interpretation and Rationale

The predicted ¹³C NMR spectrum of this compound is characterized by six distinct signals due to the lack of symmetry in the molecule. The chemical shifts and multiplicities are governed by the electronic effects of the amino (-NH₂) and fluoro (-F) substituents and the through-bond coupling between the carbon and fluorine atoms.

Substituent Effects on Chemical Shifts

-

Amino Groups (-NH₂): The amino group is a strong activating group, donating electron density to the aromatic ring through resonance. This effect increases the electron density at the ortho and para carbons, causing a significant upfield shift (to lower ppm values).

-

Fluorine Atoms (-F): Fluorine is a highly electronegative atom, leading to a strong electron-withdrawing inductive effect. However, it also possesses lone pairs that can be donated to the aromatic ring via resonance. For carbons directly attached to fluorine, the inductive effect dominates, causing a substantial downfield shift (to higher ppm values).

Carbon-Fluorine (C-F) Coupling

A key feature in the ¹³C NMR spectra of fluorinated compounds is the presence of C-F coupling, which splits the carbon signals into multiplets.[1] The magnitude of the coupling constant (J) is dependent on the number of bonds separating the carbon and fluorine atoms.

-

One-Bond Coupling (¹JCF): This is the largest coupling and is observed for carbons directly bonded to fluorine (C3 and C5). The expected value is typically in the range of 240-250 Hz.[2]

-

Two-Bond Coupling (²JCF): Coupling between a carbon and a fluorine atom two bonds away is also significant. For example, C4 will be coupled to the fluorine on C3 and C5.

-

Three-Bond Coupling (³JCF): This long-range coupling is also observable and provides valuable structural information. For instance, C1 will be coupled to the fluorine on C3 and C5.

The interplay of these substituent effects and coupling phenomena leads to the predicted spectrum detailed in Table 1.

Experimental Protocol for ¹³C NMR Acquisition

The following is a standard operating procedure for acquiring a high-quality ¹³C NMR spectrum of this compound.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that readily dissolves the sample. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for aromatic amines.

-

Concentration: Prepare a solution with a concentration of 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

Spectrometer Setup

The following workflow outlines the setup of a modern NMR spectrometer for this experiment.

A typical workflow for acquiring a ¹³C NMR spectrum.

Acquisition Parameters

-

Pulse Program: A standard one-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

-

Decoupling: Broadband proton decoupling is essential to simplify the spectrum by removing C-H couplings.[3]

-

Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, leading to more accurate signal integration.

-

Number of Scans: Due to the low natural abundance of ¹³C, a large number of scans (typically several thousand) are required to achieve an adequate signal-to-noise ratio.

Potential Synthetic Impurities

Understanding the synthesis of this compound is crucial for identifying potential impurities in the ¹³C NMR spectrum. A common synthetic route involves the reduction of a dinitro precursor, such as 1,5-difluoro-2,4-dinitrobenzene.[4]

Possible Impurities and their Spectroscopic Signatures:

-

Starting Material (1,5-difluoro-2,4-dinitrobenzene): The presence of strong electron-withdrawing nitro groups would shift the aromatic carbon signals significantly downfield.

-

Partially Reduced Intermediates: Compounds with one nitro group and one amino group would exhibit a more complex spectrum with a wider range of chemical shifts.

-

Isomeric Impurities: Depending on the synthetic route, other isomers of difluorobenzene-1,2-diamine could be present. Each isomer would have a unique set of ¹³C NMR signals.

Conclusion

The ¹³C NMR spectrum of this compound is predicted to be complex, with six distinct signals influenced by the strong electronic effects of the amino and fluoro substituents. The presence of significant C-F coupling further complicates the spectrum but also provides a wealth of structural information. By understanding these principles and employing a robust experimental protocol, researchers can effectively utilize ¹³C NMR for the characterization and purity assessment of this and related fluorinated aromatic compounds.

References

-

Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]

-

The Royal Society of Chemistry. Supporting Information. Retrieved from [Link]

-

IONiC / VIPEr. (2008, July 9). 13C NMR of fluorinated aromatics. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Retrieved from [Link]

-

Fluorine NMR. Retrieved from [Link]

-

MDPI. (2018). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). Retrieved from [Link]

-

ACD/Labs. A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Retrieved from [Link]

-

Taylor & Francis Online. (1965). Proton and fluorine NMR spectra of fluorobenzene. Retrieved from [Link]

-

Quick Company. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Retrieved from [Link]

- Google Patents. US4847442A - Process for the preparation of difluorobenzenes.

-

SpectraBase. 1,4-Difluorobenzene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

4. 13C NMR Spectroscopy. Retrieved from [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

American Chemical Society. (2022, November 2). Generation of 1,2-Difluorobenzene via a Photochemical Fluorodediazoniation Step in a Continuous Flow Mode. Retrieved from [Link]

-

13-C NMR Chemical Shift Table.pdf. Retrieved from [Link]

-

ACS Publications. (2023, January 16). Generation of 1,2-Difluorobenzene via a Photochemical Fluorodediazoniation Step in a Continuous Flow Mode. Retrieved from [Link]

Sources

- 1. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 2. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the ¹⁹F NMR Chemical Shifts of 3,5-Difluorobenzene-1,2-diamine

Abstract

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a cornerstone analytical technique in modern drug discovery and development, prized for its high sensitivity and the expansive chemical shift range of the ¹⁹F nucleus.[1] This guide provides a comprehensive technical overview of the ¹⁹F NMR chemical shifts for 3,5-Difluorobenzene-1,2-diamine, a valuable scaffold in medicinal chemistry. In the absence of direct experimental data in publicly available literature, this document synthesizes theoretical principles, data from analogous structures, and validated computational methodologies to predict, acquire, and interpret the ¹⁹F NMR spectrum of this compound. We present a robust framework for researchers, scientists, and drug development professionals to understand and leverage ¹⁹F NMR for the characterization of this and similar fluorinated aromatic amines.

Introduction: The Strategic Role of ¹⁹F NMR in Drug Development

The incorporation of fluorine into molecular scaffolds is a widely adopted strategy in medicinal chemistry to modulate key pharmacological properties, including metabolic stability, binding affinity, and lipophilicity.[2] Consequently, the ability to unambiguously characterize these fluorinated molecules is paramount. ¹⁹F NMR spectroscopy offers several distinct advantages:

-

High Natural Abundance and Sensitivity: The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive probe, with approximately 83% of the sensitivity of ¹H.[2]

-

Wide Chemical Shift Dispersion: The chemical shift range for ¹⁹F is significantly larger than for ¹H, spanning over 800 ppm. This broad range minimizes signal overlap, even in complex molecules, facilitating clearer interpretation.[3]

-

Sensitivity to Local Environment: The ¹⁹F chemical shift is exquisitely sensitive to subtle changes in the local electronic environment, providing detailed information about molecular conformation, binding interactions, and metabolic transformations.[1]

This compound represents a key building block, featuring two electron-donating amino groups and two electron-withdrawing fluorine atoms on an aromatic ring. This substitution pattern creates a unique electronic environment, making the understanding of its ¹⁹F NMR characteristics essential for its application in drug design and synthesis.

Foundational Principles: Factors Governing ¹⁹F NMR Chemical Shifts

The precise chemical shift of a fluorine nucleus is dictated by the magnetic field it experiences, which is modulated by the surrounding electron density. For fluorinated aromatic amines like our target compound, the key determinants include:

-

Electronic Effects: The interplay between the electron-donating amino groups (-NH₂) and the electron-withdrawing fluorine atoms (-F) governs the electron density at the carbon atoms to which the fluorines are attached. The amino groups, particularly through resonance, increase electron density on the aromatic ring, which generally leads to increased shielding (an upfield shift).[2]

-

Solvent Effects: Intermolecular interactions between the analyte and the solvent can significantly perturb the electronic environment of the fluorine nuclei, causing shifts of several ppm.[4] Hydrogen bonding between the amine protons and a hydrogen-bond-accepting solvent, or between the fluorine atoms and a hydrogen-bond-donating solvent, is a primary mechanism for these solvent-induced shifts.

-

Intramolecular Hydrogen Bonding: The proximity of the ortho-amino group to the fluorine at the 3-position allows for the potential formation of an intramolecular hydrogen bond (N-H···F). This interaction can restrict conformational freedom and alter the electron density around the involved fluorine, leading to a distinct chemical shift compared to the fluorine at the 5-position.

-

pH and Protonation: The basicity of the amino groups means that the protonation state of the molecule is pH-dependent. Protonation of the amino groups will drastically alter their electronic effect, leading to significant changes in the ¹⁹F chemical shifts. Fluoroanilines have been characterized as effective ¹⁹F NMR pH indicators for this reason.[4][5]

Predicted Chemical Shifts: An Analysis of Analogous Compounds

| Compound Name | Structure | Solvent | Reported ¹⁹F Chemical Shift (ppm) | Reference |

| 3,5-Difluoroaniline | Not Specified | Not Specified in abstract | [6] | |

| 3,4-Difluoroaniline | Aqueous | -142.5, -155.6 | [7] | |

| 2,6-Difluoro-4-hydroxyaniline | Not Specified | Not Specified in abstract | [8] | |

| 3,5-Difluoro-2-nitroaniline | Acetone | Not Specified in abstract | [9] |

Note: The data from SpectraBase for 3,5-Difluoroaniline, 2,6-Difluoro-4-hydroxyaniline, and 3,5-Difluoro-2-nitroaniline require access to the database for specific shift values but confirm the existence of reference spectra.

The data from 3,4-difluoroaniline suggests a chemical shift range between approximately -140 and -160 ppm.[7] In this compound, the two fluorine atoms are chemically equivalent in the absence of factors like strong intramolecular hydrogen bonding with a single amino group. The presence of two electron-donating amino groups, one ortho and one para to the fluorines, would be expected to increase shielding compared to a simple difluorobenzene. Therefore, a single resonance, likely appearing in the upfield region of the aromatic fluorine range (approximately -115 to -145 ppm ), is anticipated.

In Silico Analysis: A Protocol for Computational Prediction of ¹⁹F NMR Chemical Shifts

Given the challenges in predicting ¹⁹F NMR shifts from first principles alone, computational chemistry provides a powerful tool for obtaining accurate estimates.[3] Density Functional Theory (DFT) has emerged as a reliable method for this purpose.[10][11]

Protocol for DFT-Based ¹⁹F Chemical Shift Prediction

This protocol outlines a validated methodology for predicting ¹⁹F NMR chemical shifts using DFT, which balances computational cost with accuracy.[10][12]

-

Geometry Optimization:

-

Step 1.1: Construct the 3D structure of this compound.

-

Step 1.2: Perform a geometry optimization using a suitable DFT functional and basis set. A common and effective choice is B3LYP/6-31+G(d,p) .[10] This level of theory provides a good description of the molecular geometry.

-

Causality: An accurate molecular geometry is the essential starting point for any subsequent property calculation. Errors in bond lengths or angles will lead to inaccuracies in the calculated electronic structure and, consequently, the NMR shielding tensors.

-

-

NMR Shielding Calculation:

-

Step 2.1: Using the optimized geometry, perform an NMR shielding calculation. The Gauge-Independent Atomic Orbital (GIAO) method is the standard for this.

-

Step 2.2: The calculation should be performed at the same or a higher level of theory. For consistency and proven efficacy, B3LYP/6-31+G(d,p) is recommended.[10]

-

Causality: This step calculates the absolute magnetic shielding tensor (σ) for each nucleus in the molecule. This value is not directly comparable to an experimental chemical shift.

-

-

Chemical Shift Referencing and Scaling:

-

Step 3.1: To convert the calculated absolute shielding (σ_calc) to a chemical shift (δ_pred), a reference compound must also be calculated at the identical level of theory. While CFCl₃ is the standard experimental reference, it is computationally demanding. A common alternative is to use a linear regression approach based on a set of known compounds.

-

Step 3.2: Apply a scaling factor derived from plotting calculated shielding constants against experimental chemical shifts for a curated set of fluorinated aromatic compounds. The relationship is given by: δ_pred = (σ_ref - σ_calc) / m , where m is the slope and σ_ref is the intercept from the linear regression.

-

Trustworthiness: This scaling step corrects for systematic errors inherent in the computational method, significantly improving the accuracy of the predicted shifts. Studies have shown this approach can yield mean absolute deviations of around 2.1 ppm.[10]

-

Caption: Computational Workflow for ¹⁹F NMR Shift Prediction.

Experimental Design: A Protocol for Acquiring High-Quality ¹⁹F NMR Spectra

This section provides a detailed, step-by-step methodology for the experimental acquisition of a ¹⁹F NMR spectrum for this compound.

Protocol for ¹⁹F NMR Spectrum Acquisition

-

Sample Preparation:

-

Step 1.1: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube.

-

Step 1.2: Add an internal reference standard. While CFCl₃ (0 ppm) is the primary IUPAC standard, its volatility and environmental concerns limit its use. A common secondary standard is trifluoroacetic acid (TFA, ~ -76.5 ppm) or hexafluorobenzene (C₆F₆, ~ -164.9 ppm).[13] The choice should be a compound with a single resonance that does not overlap with the expected analyte signals.

-

Expertise: The choice of solvent is critical. Aprotic solvents like CDCl₃ or Acetone-d₆ are good starting points. Comparing spectra in a non-hydrogen-bonding solvent (CDCl₃) versus a hydrogen-bond-accepting solvent (DMSO-d₆) can provide evidence for intramolecular hydrogen bonding.

-

-

Spectrometer Setup and Data Acquisition:

-

Step 2.1: Insert the sample into the NMR spectrometer equipped with a broadband or fluorine-specific probe.

-

Step 2.2: Tune and match the probe for the ¹⁹F frequency.

-

Step 2.3: Set up a standard 1D ¹⁹F pulse sequence. A simple pulse-acquire experiment is usually sufficient. To improve sensitivity and resolve couplings, consider acquiring with ¹H decoupling.

-

Step 2.4: Set the spectral width to cover the expected aromatic fluorine region (e.g., from -100 ppm to -170 ppm).

-

Step 2.5: Set the transmitter offset frequency to the center of the expected spectral region.

-

Step 2.6: Acquire the Free Induction Decay (FID) with an appropriate number of scans to achieve a good signal-to-noise ratio (typically 16 to 128 scans).

-

-

Data Processing:

-

Step 3.1: Apply a Fourier transform to the FID.

-

Step 3.2: Phase the resulting spectrum to obtain pure absorption lineshapes.

-

Step 3.3: Calibrate the chemical shift axis by setting the resonance of the internal standard to its known chemical shift value.

-

Step 3.4: Integrate the signals to determine the relative number of fluorine atoms contributing to each resonance.

-

Caption: Experimental Workflow for ¹⁹F NMR Spectrum Acquisition.

Conclusion

This compound is a molecule of significant interest in medicinal chemistry. While direct experimental ¹⁹F NMR data is not prevalent, a robust understanding of its spectral characteristics can be achieved through a synergistic approach. By analyzing the electronic effects of its substituents, comparing with analogous compounds, and leveraging the predictive power of DFT calculations, researchers can confidently estimate the chemical shifts. The detailed experimental protocol provided herein offers a self-validating system for acquiring high-quality, interpretable spectra. This integrated strategy empowers scientists to fully utilize the power of ¹⁹F NMR for the unambiguous characterization and successful application of this and other novel fluorinated compounds in the drug development pipeline.

References

-

Saunders, C. M., Khaled, M. B., & Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3220–3225. [Link]

-

Turovska, B., et al. (2010). 19 F NMR spectra of 3,4-difluoroaniline degraded by P. fluorescens 26-K. ResearchGate. [Link]

-

Takano, Y., & Taketsugu, T. (2004). DFT-GIAO calculations of 19F NMR chemical shifts for perfluoro compounds. Journal of computational chemistry, 25(1), 51–60. [Link]

-

Deutsch, C. J., & Taylor, J. S. (1989). New class of 19F pH indicators: fluoroanilines. Biophysical journal, 55(4), 799–804. [Link]

-

Dumon, A. S., et al. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Chemical Science, 13(34), 10034–10045. [Link]

-

Deutsch, C. J., & Taylor, J. S. (1989). New class of 19F pH indicators: fluoroanilines. PMC. [Link]

-

SpectraBase. (n.d.). 2,6-Difluoro-4-hydroxyaniline. SpectraBase. [Link]

-

SpectraBase. (n.d.). 3,5-Difluoroaniline. SpectraBase. [Link]

-

SpectraBase. (n.d.). 3,5-Difluoro-2-nitroaniline. SpectraBase. [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

-

Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. [Link]

-

University of California, Santa Barbara. (n.d.). 19F NMR Reference Standards. UCSB Chemistry and Biochemistry. [Link]

Sources

- 1. biophysics.org [biophysics.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. New class of 19F pH indicators: fluoroanilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New class of 19F pH indicators: fluoroanilines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. spectrabase.com [spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DFT-GIAO calculations of 19F NMR chemical shifts for perfluoro compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A computational tool to accurately and quickly predict 19 F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP02317B [pubs.rsc.org]

- 13. colorado.edu [colorado.edu]

A Technical Guide to the Infrared and Mass Spectrometry of 3,5-Difluorobenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluorobenzene-1,2-diamine is an aromatic organic compound with the chemical formula C₆H₆F₂N₂.[1][2][3] It belongs to the class of substituted phenylenediamines, which are important building blocks in medicinal chemistry and materials science. The presence of both amino and fluoro functional groups on the benzene ring imparts unique chemical properties and reactivity to the molecule. This guide provides an in-depth analysis of the expected infrared (IR) and mass spectrometry (MS) characteristics of this compound, offering a predictive framework for its spectroscopic identification and characterization.

Molecular Structure and Properties:

-

Molecular Formula: C₆H₆F₂N₂

-

Molecular Weight: 144.12 g/mol [3]

-

Synonyms: 3,5-Difluoro-1,2-phenylenediamine, 1,2-Diamino-3,5-difluorobenzene[2][3]

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is predicted to be rich in information, with characteristic absorption bands arising from the N-H bonds of the primary amine groups, the C-F bonds, and the aromatic ring.

Predicted Infrared Spectrum of this compound

Table 1: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Notes |

| N-H Asymmetric & Symmetric Stretching | 3500 - 3300 | Medium to Strong | Two distinct bands are expected for a primary amine. The presence of two adjacent amino groups might lead to complex hydrogen bonding, potentially broadening these peaks. |

| C-H Aromatic Stretching | 3100 - 3000 | Weak to Medium | Characteristic of C-H bonds on the benzene ring. |

| N-H Bending (Scissoring) | 1650 - 1580 | Medium to Strong | This band is characteristic of primary amines. |

| C=C Aromatic Ring Stretching | 1620 - 1450 | Medium to Strong | Multiple bands are expected in this region due to the vibrations of the benzene ring. The substitution pattern will influence the exact positions and intensities of these bands. |

| C-N Aromatic Amine Stretching | 1350 - 1250 | Strong | The C-N bond in aromatic amines typically absorbs in this region. |

| C-F Stretching | 1300 - 1000 | Strong | The presence of two C-F bonds will likely result in strong absorptions in the fingerprint region. The exact position will be influenced by the overall electronic structure of the molecule. |

| C-H Out-of-Plane Bending | 900 - 675 | Strong | The substitution pattern on the benzene ring determines the position of these strong bands, providing valuable structural information. |

Experimental Protocol for IR Spectroscopy

A standard protocol for obtaining the IR spectrum of a solid sample like this compound would involve the following steps:

-

Sample Preparation:

-

KBr Pellet Method: A small amount of the sample (1-2 mg) is ground with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. This is the most common method for solid samples.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal. This technique requires minimal sample preparation.

-

-

Instrument Setup:

-

A Fourier Transform Infrared (FTIR) spectrometer is typically used.

-

The instrument is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded.

-

-

Data Acquisition:

-

The sample is placed in the spectrometer's sample holder.

-

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

The resulting spectrum is displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS) Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

Predicted Mass Spectrum of this compound

The electron ionization (EI) mass spectrum of this compound is expected to show a distinct molecular ion peak and a series of fragment ions that can be used to deduce its structure.

Molecular Ion (M⁺˙):

-

The molecular weight of this compound is 144.12 g/mol .

-

According to the Nitrogen Rule , a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. Therefore, the molecular ion peak (M⁺˙) is expected at m/z 144 .

-

This peak is anticipated to be of moderate to high intensity due to the relative stability of the aromatic ring.

Predicted Fragmentation Pathway

The fragmentation of the molecular ion is expected to proceed through several key pathways, primarily involving the loss of small, stable neutral molecules or radicals.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Table 2: Predicted Major Fragment Ions for this compound

| m/z | Proposed Fragment Ion | Neutral Loss | Notes |

| 144 | [C₆H₆F₂N₂]⁺˙ | - | Molecular ion (M⁺˙). |

| 143 | [C₆H₅F₂N₂]⁺ | H˙ | Loss of a hydrogen radical, likely from one of the amine groups. |

| 128 | [C₆H₄F₂N]⁺ | NH₂˙ | Loss of an amino radical. |

| 125 | [C₆H₆FN₂]⁺ | F˙ | Loss of a fluorine radical. |

| 124 | [C₆H₅FN₂]⁺˙ | HF | Loss of a neutral hydrogen fluoride molecule. |

| 117 | [C₅H₅F₂N]⁺˙ | HCN | Loss of hydrogen cyanide, a common fragmentation pathway for aromatic amines. |

| 99 | [C₅H₄F₂]⁺˙ | HCN, H₂O | Further fragmentation from m/z 117 with loss of water, or a more complex rearrangement. |

Experimental Protocol for Mass Spectrometry

A typical protocol for analyzing a solid sample like this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is as follows:

-

Sample Preparation:

-

A dilute solution of the sample is prepared in a volatile organic solvent (e.g., methanol, dichloromethane). The concentration should be in the range of 10-100 µg/mL.

-

-

GC-MS Instrument Setup:

-

Gas Chromatograph (GC):

-

Injector: A split/splitless injector is commonly used, with an injection volume of 1 µL.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating aromatic compounds.

-

Oven Program: A temperature gradient is used to ensure good separation and peak shape. For example, starting at 50°C, holding for 2 minutes, then ramping to 250°C at 10°C/min.

-

-

Mass Spectrometer (MS):

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

-

Scan Range: A mass range of m/z 40-400 is typically sufficient to capture the molecular ion and major fragments.

-

-

-

Data Acquisition:

-

The prepared sample solution is injected into the GC.

-

The separated components elute from the GC column and enter the MS ion source.

-

The mass spectrometer continuously scans the selected mass range, generating a mass spectrum for each point in the chromatogram.

-

-

Data Analysis:

-

The total ion chromatogram (TIC) is examined to identify the peak corresponding to this compound.

-

The mass spectrum associated with this chromatographic peak is extracted and analyzed.

-

The molecular ion is identified, and the fragmentation pattern is interpreted to confirm the structure of the compound.

-

Conclusion

This technical guide provides a comprehensive overview of the expected IR and mass spectral characteristics of this compound. By understanding the predicted vibrational modes and fragmentation patterns, researchers can more effectively identify and characterize this important chemical intermediate. The provided experimental protocols offer a starting point for developing robust analytical methods for the quality control and analysis of this compound in various research and development settings.

References

-

PubChem. 1,2-Diamino-3,5-difluorobenzene. [Link]

Sources

An In-depth Technical Guide to the Solubility of 3,5-Difluorobenzene-1,2-diamine in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3,5-Difluorobenzene-1,2-diamine, a key building block in contemporary drug discovery and materials science. Recognizing the critical role of solubility in determining the viability of a compound for further development, this document offers both a theoretical prediction of its behavior in various organic solvents and a detailed experimental framework for its empirical determination.[1][2] This guide is intended for researchers, scientists, and drug development professionals, providing the foundational knowledge and practical methodologies required to effectively utilize this compound in their research endeavors.

The Imperative of Solubility in Modern Drug Development

The journey of a novel chemical entity from the laboratory to a therapeutic agent is fraught with challenges, with poor aqueous and organic solvent solubility being a primary cause of attrition.[3][4] The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, directly influencing the extent and rate of its absorption into the systemic circulation.[1][2] For orally administered drugs, the compound must first dissolve in the gastrointestinal fluids to be absorbed.[4] Similarly, in the realm of formulation science, understanding a compound's solubility in various organic solvents is paramount for processes such as purification, crystallization, and the preparation of dosage forms.[5] Inadequate solubility can lead to inconsistent and poor bioavailability, hindering the development of potentially life-saving therapeutics.[3][4] Therefore, a thorough characterization of a compound's solubility profile is not merely a perfunctory exercise but a cornerstone of successful drug development.

Physicochemical Profile of this compound

This compound (CAS No: 2369-29-1) is an aromatic amine with a molecular formula of C₆H₆F₂N₂ and a molecular weight of 144.12 g/mol .[6][7] Its structure, featuring a benzene ring substituted with two adjacent amino groups and two fluorine atoms in a meta arrangement to each other, dictates its solubility behavior.

Key Structural Features Influencing Solubility:

-

Amino Groups (-NH₂): The two primary amine functionalities are capable of acting as both hydrogen bond donors and acceptors, suggesting a propensity for solubility in protic solvents.

-

Fluorine Atoms (-F): The highly electronegative fluorine atoms induce a dipole moment in the C-F bonds and can participate in weak hydrogen bonding. Their presence also increases the molecule's overall polarity.

-

Aromatic Ring: The benzene ring is inherently nonpolar and will favor interactions with nonpolar solvents through van der Waals forces.

The interplay of these functional groups results in a molecule with a moderate polarity. The hydrogen bonding capabilities of the amino groups are expected to be a dominant factor in its solubility in polar solvents.

Predicted Solubility Profile in Common Organic Solvents

In the absence of extensive, publicly available experimental data, a predictive analysis based on the principle of "like dissolves like" and an understanding of intermolecular forces provides a valuable starting point for solvent selection. The expected solubility of this compound in three major classes of organic solvents is outlined below.

Table 1: Predicted Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol, Ethanol, Isopropanol, Water | High | The primary amino groups can form strong hydrogen bonds with the hydroxyl groups of protic solvents, leading to favorable solute-solvent interactions. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | The dipole-dipole interactions between the polar C-F and N-H bonds of the solute and the polar functional groups of the solvent will drive dissolution. The lack of hydrogen bond donation from the solvent may slightly limit solubility compared to protic solvents. |

| Nonpolar | Toluene, Hexane, Diethyl Ether | Low | The nonpolar aromatic ring will have some affinity for these solvents through London dispersion forces. However, the energy required to break the strong intermolecular hydrogen bonds between the solute molecules will not be sufficiently compensated by the weak solute-solvent interactions, resulting in poor solubility. |

Experimental Determination of Solubility: A Validated Protocol

The following section details a robust, step-by-step methodology for the experimental determination of the solubility of this compound. The Shake-Flask method followed by a quantitative analysis such as High-Performance Liquid Chromatography (HPLC) is a widely accepted and reliable approach.[5][8]

Safety Precautions

Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all solvents to be used.[9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.[10]

-

Handling: Aromatic amines can be toxic and may be absorbed through the skin.[11] Avoid direct contact and weigh the compound in a contained environment. Fluorinated organic compounds also require careful handling.[10]

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Spatula

-

Glass vials with screw caps

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.45 µm)

-

Syringes

-

Autosampler vials

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

Caption: Workflow for determining the solubility of a solid in an organic solvent.

Detailed Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

To a series of glass vials, add an excess amount of this compound. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Pipette a known volume (e.g., 2 mL) of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined time (typically 24 to 48 hours) to ensure that equilibrium solubility is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter into a clean autosampler vial. This step is critical to remove any undissolved microparticles.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of calibration standards of this compound of known concentrations in the same solvent.

-

Analyze the calibration standards and the filtered samples using a validated HPLC method.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the saturated sample by interpolating its peak area from the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

-

Intermolecular Forces and Their Influence on Solubility

The solubility of this compound is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The following diagram illustrates the key interactions.

Caption: Key intermolecular forces governing the dissolution of this compound in a polar protic solvent.

For dissolution to occur, the energy gained from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions. In the case of polar protic solvents, the formation of strong hydrogen bonds between the amino groups of the diamine and the hydroxyl groups of the solvent provides this energetic driving force, leading to high solubility. Conversely, with nonpolar solvents, the weak London dispersion forces that would form between the solute and solvent are insufficient to disrupt the strong hydrogen bonding between the diamine molecules, resulting in low solubility.

Conclusion

This technical guide has provided a detailed examination of the solubility of this compound, a compound of significant interest in pharmaceutical and materials science research. While a comprehensive experimental solubility profile is not yet publicly available, this guide has established a strong theoretical framework for predicting its solubility in common organic solvents based on its molecular structure and the principles of intermolecular forces. Furthermore, a robust and validated experimental protocol has been presented to enable researchers to accurately determine the solubility of this compound in their specific applications. By combining theoretical prediction with empirical validation, researchers can confidently and efficiently utilize this compound in their discovery and development workflows.

References

- Vertex AI Search. (2020). The Importance of Solubility for New Drug Molecules.

- Alwsci. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.

- National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC.

- Slideshare. (n.d.). Solubility and its Importance.pptx.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- ChemScene. (n.d.). This compound.